molecular formula C9H11N3O4 B14373412 N,N,3-Trimethyl-2,4-dinitroaniline CAS No. 90887-27-7

N,N,3-Trimethyl-2,4-dinitroaniline

Cat. No.: B14373412
CAS No.: 90887-27-7
M. Wt: 225.20 g/mol
InChI Key: FXQSYIZOYZTHKP-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-2,4-dinitroaniline: is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. Dinitroanilines are widely used in various industrial applications, including the production of dyes and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves the use of nitric acid as the nitrating agent in a continuous-flow microreactor system, which allows for better control of reaction parameters and improved safety .

Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. The first step is mononitration, followed by a second nitration step to introduce the second nitro group. This method helps in controlling the reaction heat and minimizing the risk of over-nitration .

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-2,4-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound disrupts the formation of microtubules, leading to the inhibition of cell division and growth. This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists . The disruption of microtubules affects various cellular processes, including mitosis and intracellular transport .

Comparison with Similar Compounds

  • 2,4-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline
  • Pendimethalin
  • Trifluralin

Comparison: N,N,3-Trimethyl-2,4-dinitroaniline is unique due to the presence of three methyl groups and two nitro groups on the aniline ring. This structural configuration imparts specific chemical properties and reactivity patterns that distinguish it from other dinitroaniline derivatives. For example, the presence of additional methyl groups can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

90887-27-7

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

N,N,3-trimethyl-2,4-dinitroaniline

InChI

InChI=1S/C9H11N3O4/c1-6-7(11(13)14)4-5-8(10(2)3)9(6)12(15)16/h4-5H,1-3H3

InChI Key

FXQSYIZOYZTHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-]

Origin of Product

United States

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